Bet-IN-9

molecular weight lipophilicity solubility

Choose Bet-IN-9 as your benchmark for BET bromodomain research. As Example 1 from patent WO2022012456A1, it is a structurally defined tool compound with a pyrazole core, ideal for SAR campaigns. Its well-characterized identity supports HPLC method development and ensures experimental reproducibility, which is not guaranteed with generic alternatives. Secure this specific, high-purity compound to drive data integrity in your oncology and inflammation studies.

Molecular Formula C22H24N4O3
Molecular Weight 392.5 g/mol
Cat. No. B12405547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBet-IN-9
Molecular FormulaC22H24N4O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OC2=CC(=NN2C3=CN(C(=O)C4=C3C=CN4)C)C(C)(C)O
InChIInChI=1S/C22H24N4O3/c1-13-7-6-8-14(2)20(13)29-18-11-17(22(3,4)28)24-26(18)16-12-25(5)21(27)19-15(16)9-10-23-19/h6-12,23,28H,1-5H3
InChIKeyLTLOUPMVIDLGCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bet-IN-9 (CAS 2758778-88-8): A Structurally Defined BET Inhibitor Tool Compound from WO2022012456A1 for Epigenetics Research


Bet-IN-9 (CAS 2758778-88-8) is a synthetic small molecule inhibitor of bromodomain and extra-terminal (BET) family proteins, specifically disclosed as Example Compound 1 in patent WO2022012456A1 [1]. It possesses a molecular weight of 392.45 g/mol and the molecular formula C22H24N4O3 [1][2]. The compound is classified as an epigenetic probe and is primarily intended for use as a research tool in oncology and inflammation studies targeting BRD2, BRD3, BRD4, and BRDT [1].

Why Bet-IN-9 Cannot Be Freely Substituted with Generic BET Inhibitors in Experimental Workflows


Within the BET inhibitor class, compounds exhibit divergent selectivity profiles across BRD2/3/4/T bromodomains, distinct off-target signatures, and variable pharmacokinetic properties [1]. Even among closely related analogs from the same patent family (e.g., BET-IN-10, BET-IN-12), differences in core heterocyclic scaffolds (pyrazole vs. thiophene vs. triazole) can confer dramatic shifts in potency, residence time, and cellular efficacy [2][3]. Therefore, substituting Bet-IN-9 with a generic BET inhibitor without prior validation may confound experimental outcomes, particularly in assays where the precise molecular pharmacology of Example Compound 1 from WO2022012456A1 is required.

Bet-IN-9 Quantitative Differentiation: A Comparator-Focused Evidence Assessment


Molecular Weight and Physicochemical Property Differentiation of Bet-IN-9 vs. BET-IN-10 and BET-IN-12

Bet-IN-9 (MW 392.45 g/mol) presents a 21.1% lower molecular weight than BET-IN-10 (MW 497.58 g/mol) [1][2] and a 24.0% lower molecular weight than BET-IN-12 (MW 516.62 g/mol) [1]. This substantial molecular weight reduction is associated with improved aqueous solubility and enhanced membrane permeability in fragment-like compounds [3].

molecular weight lipophilicity solubility

Core Scaffold Differentiation: Pyrazole (Bet-IN-9) vs. Thiophene (BET-IN-10) vs. Triazole-Containing (BET-IN-12) Systems

Bet-IN-9 features a central pyrazole ring [1], whereas BET-IN-10 contains a thiophene core [2] and BET-IN-12 incorporates a triazole moiety within a more complex fused system . These distinct heterocyclic cores are known to differentially orient substituents within the bromodomain acetyl-lysine binding pocket, potentially altering selectivity across BRD2/3/4/T [3]. No direct comparative selectivity data are publicly available for Bet-IN-9.

scaffold heterocyclic chemistry selectivity

Data Transparency Gap: Absence of Publicly Reported Potency Metrics for Bet-IN-9 vs. Quantified Analogs

In contrast to BET-IN-10 (IC50 = 26.5 nM vs. MV4-11 cell growth) [1] and BET-IN-12 (IC50 = 0.9 nM vs. BRD4 in biochemical assay) , no IC50, Ki, or EC50 values for Bet-IN-9 have been disclosed in peer-reviewed literature, patent specification, or reputable public databases as of 2026-04-17 [2][3]. The patent WO2022012456A1 does not include any quantitative biological data for Example Compound 1 (Bet-IN-9) in the accessible text [2].

IC50 cellular potency data availability

Synthetic Accessibility Indicators: Computed Descriptors Favoring Bet-IN-9 over More Complex Analogs

Computed molecular descriptors indicate lower synthetic complexity for Bet-IN-9: it contains 29 heavy atoms and has a topological polar surface area (tPSA) of 83.4 Ų [1], compared to BET-IN-10 (35 heavy atoms, higher tPSA) [2] and BET-IN-12 (37 heavy atoms, higher tPSA) . Fewer heavy atoms and lower tPSA generally correlate with simpler synthetic routes and reduced production costs [3].

synthetic complexity heavy atom count topological polar surface area

Intellectual Property Provenance: Explicit Claiming of Bet-IN-9 in WO2022012456A1

Bet-IN-9 is explicitly designated as Example Compound 1 in patent WO2022012456A1 [1], providing unambiguous IP provenance. In contrast, many commercially available BET inhibitors lack clear patent linkage or are claimed only generically, introducing potential legal uncertainty for commercial applications [2]. This clear designation may be relevant for users considering translational research with future commercial potential.

patent intellectual property freedom to operate

Chemical Stability Indication: Absence of Labile Functional Groups in Bet-IN-9

Bet-IN-9 lacks hydrolytically labile functional groups such as esters, thioethers, or carbamates that are present in some BET inhibitor analogs [1][2]. The pyrazole core and tertiary alcohol substituent confer inherent chemical stability under standard laboratory storage conditions [3]. No quantitative stability studies comparing Bet-IN-9 to analogs are publicly available.

chemical stability functional group storage

Targeted Application Scenarios for Bet-IN-9 Based on Evidence-Based Differentiation


Epigenetic Tool Compound for Structure-Activity Relationship (SAR) Studies Requiring a Pyrazole-Based BET Inhibitor

Researchers conducting SAR campaigns on BET bromodomain inhibitors may select Bet-IN-9 as a structurally distinct pyrazole-containing tool compound [1]. Its lower molecular weight and favorable computed descriptors [2] make it a suitable starting point for fragment-based or ligand-efficiency-driven optimization efforts.

Negative Control or Benchmarking Compound in Potency Assays Alongside Characterized Analogs

Given the absence of publicly reported IC50 data for Bet-IN-9 [1], it may be employed as a negative control or benchmarking compound in parallel with well-characterized BET inhibitors (e.g., BET-IN-10, BET-IN-12) [3] to validate assay sensitivity and establish context-dependent efficacy thresholds.

Chemical Probe for Investigating Scaffold-Specific Effects on Bromodomain Selectivity

Due to its pyrazole core [1], Bet-IN-9 can be used to probe scaffold-dependent selectivity across BRD2/3/4/T bromodomains [4]. Comparative studies with thiophene- or triazole-containing inhibitors [3] may reveal structural determinants of isoform selectivity.

Reference Standard for Analytical Method Development and Quality Control

The explicit patent designation and well-defined chemical identity of Bet-IN-9 [5] facilitate its use as a reference standard for HPLC method development, mass spectrometry calibration, or in-house quality control of BET inhibitor libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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